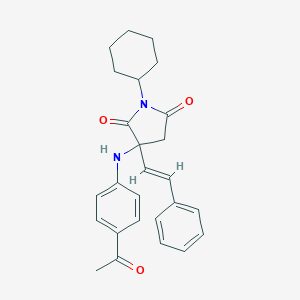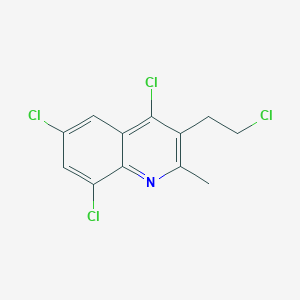
2,6-Bis(phenylsulfinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(phenylsulfinyl)pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology and biochemistry. In
作用機序
The mechanism of action of 2,6-Bis(phenylsulfinyl)pyridine is related to its ability to selectively inhibit the activity of certain receptors and enzymes. In the case of nicotinic acetylcholine receptors, this inhibition is thought to occur through binding to a specific site on the receptor, preventing the binding of acetylcholine and thus inhibiting its activity. Similarly, the inhibition of dipeptidyl peptidase IV is thought to occur through binding to the active site of the enzyme, preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Bis(phenylsulfinyl)pyridine are dependent on the specific receptors and enzymes that it targets. In the case of nicotinic acetylcholine receptors, inhibition of these receptors has potential implications for the treatment of various conditions such as Alzheimer's disease and nicotine addiction. Inhibition of dipeptidyl peptidase IV has potential implications for the treatment of diabetes and other metabolic disorders.
実験室実験の利点と制限
One advantage of using 2,6-Bis(phenylsulfinyl)pyridine in laboratory experiments is its high potency and selectivity for certain receptors and enzymes. This makes it a valuable tool for investigating the role of these targets in various physiological processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in laboratory experiments.
将来の方向性
There are several future directions for research on 2,6-Bis(phenylsulfinyl)pyridine. One area of interest is the development of more selective inhibitors of nicotinic acetylcholine receptors, which could have potential implications for the treatment of various conditions such as Alzheimer's disease and nicotine addiction. Additionally, further research is needed to investigate the potential applications of 2,6-Bis(phenylsulfinyl)pyridine in the treatment of metabolic disorders such as diabetes. Finally, more research is needed to investigate the potential toxicity and side effects of this compound, particularly in the context of long-term use.
合成法
The synthesis of 2,6-Bis(phenylsulfinyl)pyridine involves the reaction of pyridine-2,6-dicarboxylic acid with phenylsulfinyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2,6-Bis(phenylsulfinyl)pyridine as a white crystalline solid with a melting point of approximately 215-217°C. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
2,6-Bis(phenylsulfinyl)pyridine has been found to have a variety of potential applications in scientific research. One area of interest is its potential as a pharmacological tool, particularly in the study of nicotinic acetylcholine receptors. This compound has been shown to selectively inhibit the activity of these receptors, making it a valuable tool for investigating their role in various physiological processes.
In addition to its potential as a pharmacological tool, 2,6-Bis(phenylsulfinyl)pyridine has also been studied for its potential applications in biochemistry. This compound has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism. This inhibition has potential implications for the treatment of diabetes and other metabolic disorders.
特性
分子式 |
C17H13NO2S2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
2,6-bis(benzenesulfinyl)pyridine |
InChI |
InChI=1S/C17H13NO2S2/c19-21(14-8-3-1-4-9-14)16-12-7-13-17(18-16)22(20)15-10-5-2-6-11-15/h1-13H |
InChIキー |
SKMZKZTZJOQKFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)C2=NC(=CC=C2)S(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)S(=O)C2=NC(=CC=C2)S(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide](/img/structure/B293135.png)
![Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293138.png)
![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)

![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)

![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)